molecular formula C11H20N2O3 B13885311 3-Methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid

3-Methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid

Cat. No.: B13885311
M. Wt: 228.29 g/mol
InChI Key: OCYROESYHWUPBP-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid is an organic compound with a complex structure that includes a pyrrolidine ring and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pentanoic acid chain. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pentanoic Acid Chain: This step involves the formation of an amide bond between the pyrrolidine ring and the pentanoic acid chain.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to speed up the reaction and improve yield.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-Methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a biological response.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid include:

    3-Methylpentanoic Acid: A simpler compound with a similar pentanoic acid chain.

    Pyrrolidine-2-carboxylic Acid: A compound with a similar pyrrolidine ring structure.

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring and a pentanoic acid chain, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

3-methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

OCYROESYHWUPBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

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